Product packaging for 1-Methylpyrrolidine-2,3-dione(Cat. No.:CAS No. 42599-26-8)

1-Methylpyrrolidine-2,3-dione

Cat. No.: B1643116
CAS No.: 42599-26-8
M. Wt: 113.11 g/mol
InChI Key: DHFODCCTNFXCCQ-UHFFFAOYSA-N
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Description

Historical Context and Significance of Pyrrolidinedione Heterocycles in Chemical Research

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to the life sciences. researchgate.net Pyrrolidines and their derivatives are a prominent class of these molecules, found in a wide array of natural products and synthetic compounds with significant pharmacological activities. dntb.gov.ua The pyrrolidinedione core, a key structural motif within this class, has been a subject of interest for medicinal chemists due to its role in compounds exhibiting a range of biological effects. dntb.gov.uabohrium.com

Historically, the exploration of heterocyclic compounds began with the isolation and identification of naturally occurring substances. researchgate.net The subsequent ability to synthesize these and related structures in the laboratory opened up vast possibilities for creating novel molecules with tailored properties. Pyrrolidinedione derivatives have been a part of this journey, with researchers investigating their synthesis and reactivity to develop new therapeutic agents and to understand fundamental chemical principles. The versatility of the pyrrolidinedione scaffold allows for the introduction of various substituents, leading to libraries of compounds for screening in drug discovery programs. For instance, derivatives of the related 2,5-pyrrolidinedione have shown promise in antimicrobial applications.

Structural Features and Core Reactivity of 1-Methylpyrrolidine-2,3-dione

This compound is a derivative of pyrrolidine (B122466), a five-membered nitrogen-containing ring. Its structure is characterized by a methyl group attached to the nitrogen atom and two carbonyl (C=O) groups at the 2 and 3 positions of the ring. cymitquimica.com The presence of these carbonyl groups significantly influences the compound's reactivity, making it a valuable intermediate in organic synthesis. cymitquimica.com

The core reactivity of this compound is largely dictated by the electrophilic nature of the carbonyl carbons. These sites are susceptible to attack by nucleophiles, leading to a variety of addition and condensation reactions. cymitquimica.comsmolecule.com For example, it can react with hydrazines to form hydrazone derivatives. nih.gov The molecule's structure also allows for hydrogen bonding, which can affect its solubility in different solvents. cymitquimica.com

Below is a data table summarizing some of the key structural and physical properties of this compound.

PropertyValue
IUPAC Name1-methyl-2,3-pyrrolidinedione sigmaaldrich.com
Molecular FormulaC₅H₇NO₂
Molecular Weight113.12 g/mol sigmaaldrich.com
Physical FormSolid sigmaaldrich.com
InChI KeyDHFODCCTNFXCCQ-UHFFFAOYSA-N sigmaaldrich.com

Research Trajectories and Academic Relevance of this compound

The academic relevance of this compound stems from its utility as a building block in the synthesis of more complex molecules. Researchers have explored its use in creating a variety of heterocyclic systems and functionalized derivatives. For instance, it has been used in the synthesis of substituted arylpyrroles and their corresponding hydrazone derivatives. nih.govresearchgate.net

Furthermore, research into pyrrolidinedione-containing compounds is an active area of investigation in medicinal chemistry. The scaffold is considered a "privileged structure," meaning it can serve as a basis for designing ligands for multiple biological targets. frontiersin.org This has led to the synthesis and evaluation of numerous pyrrolidinedione analogs for a range of potential therapeutic applications, including as inhibitors of HIV-1 integrase. acs.org While specific biological activities of this compound itself are not extensively documented in the provided search results, its role as a precursor to potentially bioactive molecules underscores its academic importance. cymitquimica.com The development of synthetic methodologies, such as facile, diastereoselective syntheses of highly substituted pyrrolidine-2,3-diones, highlights the ongoing interest in this class of compounds. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B1643116 1-Methylpyrrolidine-2,3-dione CAS No. 42599-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-6-3-2-4(7)5(6)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFODCCTNFXCCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42599-26-8
Record name 1-methylpyrrolidine-2,3-dione
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Synthetic Methodologies for 1 Methylpyrrolidine 2,3 Dione and Its Functionalized Derivatives

Cyclization Reactions for the Formation of the 1-Methylpyrrolidine-2,3-dione Ring System

The construction of the core this compound ring system is fundamentally achieved through cyclization reactions. One of the classical and effective methods for forming such heterocyclic rings is the Dieckmann cyclization. This intramolecular condensation of diesters is a key strategy for creating the five-membered ring structure. For instance, pyrrolidine-2,4-diones can be prepared from α-amino acid esters through a sequence involving condensation with ethoxycarbonylacetic acid, followed by a Dieckmann cyclization, and subsequent hydrolysis and decarboxylation to yield the desired ring system. rsc.org This foundational scaffold can then be N-methylated to produce this compound.

Acylation and Alkylation Strategies for N- and C-Substituted 1-Methylpyrrolidine-2,3-diones

Functionalization of the this compound scaffold through acylation and alkylation allows for the introduction of diverse substituents at both nitrogen and carbon atoms, leading to a wide range of derivatives.

N-Alkylation: The nitrogen atom of the pyrrolidine (B122466) ring is a common site for modification. Pyrrolidine-2,5-dione, for example, can be N-alkylated with various electrophiles, such as 2-(3,4-dihydro-1-napthalenyl)ethyl-4-methylphenylsulphonates, to introduce complex side chains. This approach is instrumental in building precursors for more elaborate structures like 13-azaequilenin analogs.

C-Acylation: The carbon atoms of the pyrrolidine ring, particularly the C-3 position, can be functionalized via acylation. Pyrrolidine-2,4-diones are readily acylated at the C-3 position using acid chlorides of various carboxylic acids in the presence of a Lewis acid. rsc.org A highly efficient method involves using boron trifluoride–diethyl ether, which leads to the formation of neutral boron difluoride complexes of the 3-acyltetramic acids. rsc.org Subsequent methanolysis releases the desired C-3 acylated product. However, care must be taken as O-acylation can sometimes compete, leading to isomerized exocyclic products. rsc.org

Reduction and Oxidation Pathways in the Synthesis of this compound Analogues

Reduction and oxidation reactions provide essential pathways for transforming the this compound core into various analogues with different functional groups and oxidation states.

Reduction Reactions: The ketone functionalities within the pyrrolidine-2,3-dione (B1313883) ring are susceptible to reduction. For instance, the reduction of N-Boc-pyrrolidine can be a step in the synthesis of more complex piperidine (B6355638) structures through a ring expansion methodology. While not a direct reduction of the dione (B5365651), it highlights how the pyrrolidine ring can be manipulated through reductive pathways. The synthesis of enantioenriched 2,2-disubstituted pyrrolidines can be achieved through a sequence that involves the reduction of a benzyloxy imide to a chiral hydroxamic acid, followed by a ring contraction. nih.gov

Oxidation Reactions: Oxidation of the pyrrolidine ring can lead to various functionalized products. The use of hypervalent iodine reagents, such as diacetoxyiodobenzene, can facilitate the oxidation of saturated, carbamate-protected N-heterocycles. nih.gov Another significant transformation is oxidative ring contraction. For example, the treatment of pyrrolidine-2,3-diones with sodium periodate (B1199274) can induce a ring contraction to yield β-lactam structures. Furthermore, selective synthesis of pyrrolidin-2-ones can be achieved through a domino process involving the ring contraction of piperidine derivatives, which proceeds through the in situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate followed by oxidation and decarboxylation. rsc.orgresearchgate.net

Multicomponent Reaction Protocols for Complex this compound Derivatives

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecular architectures from simple starting materials in a single step. These reactions are particularly valuable for generating libraries of structurally diverse this compound derivatives.

A prominent MCR strategy for synthesizing highly substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides. mdpi.comrsc.org This reaction can be performed as a one-pot, three-component process. For instance, the reaction of isatin (B1672199), an α-amino acid (like sarcosine (B1681465) to introduce the N-methyl group), and a suitable dipolarophile can generate complex spiro-oxindole pyrrolidine structures. nih.govacs.org The azomethine ylide is generated in situ from the condensation of isatin and the amino acid, which then reacts with the dipolarophile to form the pyrrolidine ring with high regio- and stereoselectivity. acs.orgderpharmachemica.com

Similarly, 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives can be synthesized via three-component reactions. jst-ud.vnresearchgate.netjst-ud.vnbohrium.com For example, the reaction of 4-acetyl-3-hydroxy-3-pyrroline-2-ones with aliphatic amines like methylamine (B109427) leads to the formation of these trisubstituted diones. researchgate.net The precursor pyrroline-2-ones themselves are often synthesized via an MCR of an aldehyde, an amine, and an acetylenedicarboxylate (B1228247) or a similar substrate. researchgate.net

Reaction TypeComponentsKey FeaturesResulting Scaffold
1,3-Dipolar Cycloaddition Isatin, Sarcosine, DipolarophileIn situ generation of azomethine ylide; High regio- and stereoselectivitySpiro[oxindole-pyrrolidine]
Tandem Reaction Aldehyde, Amine, Ethyl 2,4-dioxovalerateForms a pyrroline-2-one intermediate1,4,5-Trisubstituted pyrrolidine-2,3-dione

Catalytic Approaches in the Synthesis of this compound Scaffolds

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced efficiency, selectivity, and milder reaction conditions. The synthesis of this compound scaffolds has significantly benefited from various catalytic strategies.

Biocatalysis: A noteworthy advancement is the use of biocatalysts for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. nih.govbohrium.com Enzymes, such as laccase from Myceliophthora thermophila, can catalyze the oxidation of catechols to ortho-quinones. nih.govbohrium.com These reactive intermediates then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to produce dione derivatives containing all-carbon quaternary stereocenters with moderate to good yields (42-91%). nih.govbohrium.com This biocatalytic approach operates under mild conditions and provides excellent stereoselectivity. nih.gov

Metal Catalysis: Transition metal catalysts are widely employed in the synthesis of pyrrolidine rings. Gold-catalyzed tandem reactions, for example, can provide expedient access to pyrrolidine derivatives bearing a tetrasubstituted carbon stereocenter. acs.org Silver catalysts, such as Ag2CO3, have been used in the 1,3-dipolar cycloaddition of azomethine ylides with N-tert-butanesulfinylazadienes to yield densely substituted proline derivatives with high regio- and diastereoselectivity. acs.org Copper(I) catalysts are also effective in asymmetric 1,3-dipolar cycloadditions for synthesizing chiral fluorinated pyrrolidines. nih.gov

Organocatalysis: Chiral pyrrolidine-based organocatalysts, often derived from proline, are extensively used to promote asymmetric transformations. mdpi.com While these are often the products of synthesis, their own creation highlights the importance of catalytic asymmetric methods for constructing the chiral pyrrolidine framework. mdpi.com

Catalyst TypeReactionKey AdvantageReference
Laccase (Biocatalyst) Oxidation/1,4-AdditionHigh stereoselectivity, mild conditions nih.govbohrium.com
Silver(I) Carbonate [3+2] CycloadditionHigh diastereoselectivity acs.org
Gold(I) Complexes Tandem Hydroamination/AllylationAccess to tetrasubstituted stereocenters acs.org
Copper(I) Complexes [3+2] CycloadditionSynthesis of chiral fluoropyrrolidines nih.gov

Regioselective and Stereoselective Synthesis of this compound Compounds

Controlling regioselectivity (where substituents attach) and stereoselectivity (the 3D arrangement of atoms) is crucial in synthesizing complex molecules for biological applications. Significant progress has been made in the controlled synthesis of this compound derivatives.

Regioselectivity: In multicomponent reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides, the regioselectivity can often be controlled by the nature of the reactants. For instance, in the synthesis of spiro[oxindole-pyrrolidine] derivatives, the cycloaddition occurs in a highly regioselective manner, typically affording a single major regioisomer. nih.govderpharmachemica.com The choice of dipolarophile can also act as a switch to control the final product scaffold. mdpi.com

Stereoselectivity: The asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful tool for the stereocontrolled synthesis of pyrrolidines. rsc.orgnih.gov By using chiral catalysts or chiral auxiliaries, it is possible to generate enantiomerically enriched products. For example, the reaction between a chiral nitrone and N-substituted maleimides can afford enantiopure spiro-fused heterocycles with high enantio- and diastereoselectivity. nih.gov Similarly, the use of N-tert-butanesulfinyl imines as chiral azadienes in cycloadditions with azomethine ylides allows for the highly diastereoselective synthesis of densely substituted pyrrolidines, creating up to four stereogenic centers with excellent control. acs.org Biocatalytic methods also offer a high degree of stereoselectivity in the formation of all-carbon quaternary stereocenters in pyrrolidine-2,3-dione synthesis. nih.gov

MethodSelectivity ControlKey FeatureResulting Product
[3+2] Cycloaddition Regio- & StereoselectiveUse of isatin, sarcosine, and specific dipolarophilesSingle isomer of spiro[oxindole-pyrrolidine] derivatives acs.orgderpharmachemica.com
Chiral Nitrone Cycloaddition Enantio- & DiastereoselectiveReaction with N-substituted maleimidesEnantiopure spiro-fused heterocycles nih.gov
N-tert-butanesulfinyl Auxiliary DiastereoselectiveControl over up to four stereogenic centersDensely substituted chiral pyrrolidines acs.org
Biocatalysis (Laccase) StereoselectiveFormation of all-carbon quaternary stereocentersHighly functionalized pyrrolidine-2,3-diones nih.gov

Chemical Transformations and Reaction Mechanisms of 1 Methylpyrrolidine 2,3 Dione

Nucleophilic and Electrophilic Reactivity of the 1-Methylpyrrolidine-2,3-dione Core

The reactivity of the this compound core is characterized by the presence of two carbonyl groups, which dictate its electrophilic nature, and adjacent carbon and nitrogen atoms that can exhibit nucleophilic properties. The dicarbonyl setup significantly influences the electron distribution within the five-membered ring.

Electrophilic Character: The carbon atoms of the two carbonyl groups (at positions 2 and 3) are electron-deficient and thus serve as primary sites for nucleophilic attack. The electrophilicity of these sites can be enhanced by the presence of electron-withdrawing groups on the nitrogen atom. Molecules with a pyrrolidine-2,3-dione (B1313883) core can be classified as strong electrophiles. mdpi.comsemanticscholar.org For instance, in related systems, the reaction between 1,4,5-trisubstituted pyrrolidine-2,3-diones and methylamine (B109427) occurs at an exocyclic sp²-hybridized carbon atom, demonstrating the susceptibility of the extended conjugated system to nucleophilic attack. nih.gov

The balance between electrophilic and nucleophilic character allows this compound to react with a wide range of reagents, making it a valuable intermediate in organic synthesis.

1,3-Dipolar Cycloaddition Reactions Involving this compound Derivatives

1,3-Dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. wikipedia.org Derivatives of this compound can participate in these reactions either as the dipolarophile or as part of the 1,3-dipole.

A common strategy involves the in situ generation of an azomethine ylide from an α-amino acid and a ketone, which then reacts with a dipolarophile. nih.gov In this context, derivatives of this compound, such as (E)-3-arylidene-1-methyl-pyrrolidine-2,5-diones (a related dione (B5365651) system), can act as the dipolarophile. These reactions often proceed with high diastereoselectivity to yield complex spiro-heterocyclic scaffolds, such as spiropyrrolidine derivatives. researchgate.net

The reaction mechanism is a concerted pericyclic process where the 4π electrons of the 1,3-dipole react with the 2π electrons of the dipolarophile. chesci.com The regioselectivity and stereoselectivity of the cycloaddition are governed by frontier molecular orbital (FMO) theory, steric interactions, and stereoelectronic effects. wikipedia.org For example, the three-component reaction of isatins, α-amino acids, and maleimides (dipolarophiles) in ethanol (B145695) can produce functionalized N-fused pyrrolidinyl spirooxindoles in high yields and with excellent diastereoselectivity. nih.gov

ReactantsDipolarophileProduct TypeKey Features
Isatins, α-amino acidsMaleimidesN-fused Pyrrolidinyl SpirooxindolesHigh yield, excellent diastereoselectivity. nih.gov
Glycine methyl ester, Isatin (B1672199)(Z)-5-arylidine-2-thioxothiazolidin-4-onesRhodanine-fused spiro[pyrrolidine-2,3′-oxindoles]Construction of four contiguous stereocenters. researchgate.net
Acenaphthenequinone, L-proline1,4-enedione derivativesSpiro-compoundsHigh yields (87–93%). nih.gov

This table summarizes examples of 1,3-dipolar cycloaddition reactions involving precursors or analogues of the pyrrolidinedione system to form complex spiro-heterocycles.

Ring-Opening and Rearrangement Reactions of Pyrrolidinedione Systems

The pyrrolidine (B122466) ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations are valuable for skeletal remodeling, enabling the synthesis of diverse molecular frameworks from a common precursor. researchgate.net

Ring-Opening Reactions: The cleavage of C-N or C-C bonds within the pyrrolidine ring can be achieved through various methods, including oxidative and reductive processes. For instance, the deconstructive functionalization of unstrained cyclic amines can be enabled by reagents like difluorocarbene. researchgate.net In the context of pyrrolidinedione synthesis from coumarins, a key step involves the opening of a lactone ring, which requires an activation energy of 84.9 kJ mol⁻¹. nih.gov This highlights that ring-opening is an accessible, though not spontaneous, process.

Rearrangement Reactions: Skeletal rearrangements can alter the connectivity of the ring atoms. A notable example is the Nef-type rearrangement observed during the synthesis of pyrrolidinedione derivatives from coumarins. This process involves the transformation of a nitromethyl substituent into a nitroso-hydroxymethyl group, which then facilitates cyclization into the pyrrolidine ring. nih.gov Another type of rearrangement is the photo-promoted ring contraction of pyridines, which can lead to pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. researchgate.netnih.govrepec.org This process proceeds through intermediates like vinylazomethine ylides followed by an electrocyclic ring-closing reaction. nih.govrepec.org

Reaction TypeReagents/ConditionsIntermediate(s)Product
Nef-type RearrangementBasic conditionsNitroso-hydroxymethyl groupPyrrolidinedione derivative nih.gov
Photo-promoted Ring ContractionSilylborane, UV lightVinylazomethine ylide2-azabicyclo[3.1.0]hex-3-ene derivative nih.govrepec.org
Oxidative Ring OpeningHalogen source, light/heatIminium ionHalogenated acyclic product researchgate.net

This table illustrates various ring-opening and rearrangement reactions applicable to pyrrolidine and related heterocyclic systems.

Functional Group Interconversions on the this compound Moiety

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that modify specific functional groups on a molecule without altering the core carbon skeleton. vanderbilt.edu The this compound moiety offers several sites for such modifications.

The carbonyl groups are prime targets for FGI. They can be reduced to hydroxyl groups or converted to other functionalities. For example, the reaction of a pyrrolidine-2,3-dione derivative containing an α,β-unsaturated ketone moiety with methylamine can lead to a reversible transimination reaction. nih.gov This involves the substitution of a 4-methoxybenzylamino group at an exocyclic position by a methylamino group, demonstrating the reactivity of functional groups attached to the core. nih.gov

Other common FGIs include the conversion of hydroxyl groups to halides or the displacement of leaving groups like sulfonates with nucleophiles such as azides or cyanides. vanderbilt.edu While not specific to this compound in the provided sources, these standard synthetic methods are broadly applicable to its derivatives, allowing for the introduction of a wide array of functional groups to tailor the molecule's properties.

Exploration of Reaction Pathways and Intermediate Species for this compound Transformations

Understanding the reaction pathways and identifying intermediate species are crucial for optimizing reaction conditions and controlling product outcomes. Both computational and experimental studies have shed light on the transformations of pyrrolidinedione systems.

Computational Studies: Quantum chemical modeling, using methods like density functional theory (DFT), has been employed to elucidate reaction mechanisms. For the synthesis of pyrrolidinedione derivatives from coumarins, DFT calculations revealed the relative stability of intermediates and the energy barriers of elementary steps. nih.gov The study identified a low energy barrier for the cyclization step to form the pyrrolidine ring (11.9 kJ mol⁻¹) after protonation of a carbonyl lactone group. It also explored a potential pathway for the Nef reaction involving the formation of a three-membered oxaziridine (B8769555) ring intermediate. nih.gov

Plausible Mechanisms from Experimental Observations: In the case of 1,3-dipolar cycloadditions, plausible mechanisms are often proposed based on the observed products and stereochemical outcomes. nih.gov For instance, the reaction forming N-fused pyrrolidinyl spirooxindoles is thought to proceed through the cycloaddition of an isatin-derived azomethine ylide to a dipolarophile, followed by tautomerization and rapid oxidation to yield the final product. nih.gov Similarly, the photo-promoted ring contraction of pyridines to pyrrolidines is clarified to proceed via intermediates such as 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide, connected by a photochemical silyl (B83357) migration. nih.govrepec.org The final step is a thermally-allowed disrotatory electrocyclic ring-closing reaction. nih.gov

The global electronic properties of reactants, such as electrophilicity and nucleophilicity indices, can also predict the course of a reaction. mdpi.comsemanticscholar.org For example, analyzing these indices for a reaction between a nitrodiene and an azomethine ylide helps to correctly identify the electrophilic and nucleophilic components, thereby predicting the initial interaction sites. semanticscholar.org

TransformationMethod of StudyKey Intermediate(s)Mechanistic Feature
Pyrrolidinedione synthesis from coumarinComputational (DFT)Protonated lactone, oxaziridine ringNef-type rearrangement, lactone ring opening nih.gov
1,3-Dipolar CycloadditionExperimental/ProposedIsatin-derived azomethine ylide, tautomerized cycloadductTautomerization and oxidation nih.gov
Pyridine (B92270) Ring ContractionExperimental/Proposed2-silyl-1,2-dihydropyridine, vinylazomethine ylidePhoto-induced 1,2-silyl migration, electrocyclic ring-closing nih.gov

This table outlines the explored reaction pathways and key intermediates for transformations involving the pyrrolidinedione scaffold or its synthesis.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Methylpyrrolidine 2,3 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of pyrrolidine-2,3-dione (B1313883) derivatives. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the complete assignment of all proton and carbon signals, confirming the core structure and the position of substituents.

In the ¹H NMR spectrum, the protons on the pyrrolidine (B122466) ring exhibit characteristic chemical shifts influenced by the adjacent carbonyl groups and the nitrogen atom. The N-methyl group typically appears as a singlet. The protons at the C4 and C5 positions would present as multiplets, with their specific chemical shifts and coupling patterns being dependent on their stereochemical relationship and substitution.

The ¹³C NMR spectrum is particularly informative for identifying the carbonyl carbons (C2 and C3), which resonate at significant downfield shifts. The chemical shifts of the ring's methylene (B1212753) (C4) and methine (C5) carbons, along with the N-methyl carbon, provide a complete carbon fingerprint of the molecule. For instance, in studies of 1,4,5-trisubstituted pyrrolidine-2,3-diones, the carbonyl carbons can be unambiguously assigned, and the carbon at the 5-position is typically identified by its resonance signal around 61-62 ppm jst-ud.vn.

Advanced 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals long-range (2-3 bond) couplings between protons and carbons. For example, HMBC spectra have been used to confirm the structure of complex pyrrolidine-2,3-dione derivatives by observing correlations between protons on the ring and adjacent carbonyl carbons jst-ud.vn. These techniques were instrumental in confirming the structure of compounds like 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione jst-ud.vn.

Illustrative ¹³C NMR Chemical Shifts for a Substituted Pyrrolidine-2,3-dione Core.
PositionTypical Chemical Shift (δ, ppm)
C2 (Carbonyl)~164
C3 (Carbonyl)~174
C5~62

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrrolidine-2,3-dione core contains two key chromophores: the amide group and the α-dicarbonyl system. These functionalities give rise to characteristic electronic absorptions.

The spectrum is expected to show weak n→π* transitions at longer wavelengths, associated with the excitation of a non-bonding electron from an oxygen atom to an antibonding π* orbital of a carbonyl group. More intense π→π* transitions, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are expected at shorter wavelengths.

While specific UV-Vis data for 1-methylpyrrolidine-2,3-dione is not extensively documented, related compounds like N-methyl-2-pyrrolidone (NMP) exhibit characteristic UV absorption bands below 450 nm researchgate.net. The introduction of the second carbonyl group at the C3 position in this compound is expected to influence the position and intensity of these absorption maxima due to the creation of an α-dicarbonyl chromophore. Studies on other succinimide (B58015) derivatives have also utilized UV spectroscopy to analyze electronic effects of substituents on the heterocyclic core .

Mass Spectrometry (MS) Applications in Characterizing this compound and its Adducts

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and its adducts. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula.

In the analysis of pyrrolidine-2,3-dione derivatives, HRMS has been used to identify protonated molecules ([M+H]⁺) and sodium adducts ([M+Na]⁺), matching the found masses to the calculated values with high precision jst-ud.vn. This confirms the elemental composition of the synthesized compounds.

The fragmentation patterns observed in the mass spectrum (e.g., via tandem MS or electron ionization) can offer structural information. Expected fragmentation pathways for the this compound ring would include the loss of one or both carbonyl groups as carbon monoxide (CO), as well as cleavage of the pyrrolidine ring. The analysis of these fragmentation patterns helps to confirm the connectivity of the core structure and identify any substituents.

X-ray Diffraction Analysis for Absolute Configuration and Solid-State Conformation of Pyrrolidinedione Derivatives

X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For chiral derivatives of pyrrolidinedione, this technique can establish the absolute configuration and provide precise data on bond lengths, bond angles, and torsion angles.

This analysis reveals the conformation of the five-membered ring, which typically adopts a non-planar "envelope" or "twist" conformation to minimize steric strain. It also elucidates the spatial arrangement of all substituents on the ring. X-ray crystallography has been successfully employed to confirm the structures of various pyrrolidine-2,5-dione and pyrrolidine-2,4-dione derivatives, verifying the connectivity and stereochemistry of the products formed in chemical syntheses researchgate.netresearchgate.net. Furthermore, X-ray data have been obtained for pyrrolidine-2,3-dione scaffolds to support structural claims nih.gov. This information is crucial for understanding structure-activity relationships and for computational modeling studies.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of this compound Compounds

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. For this compound, the most prominent features in the IR spectrum are the stretching vibrations of the two carbonyl (C=O) groups.

Due to the presence of an α-dicarbonyl system within a five-membered ring, two distinct C=O stretching bands are expected. These typically appear at high frequencies, generally above 1700 cm⁻¹, because of ring strain uobabylon.edu.iqpg.edu.pl. The exact positions can be influenced by symmetric and asymmetric stretching modes and electronic effects. For comparison, five-membered lactams (γ-lactams) typically show a C=O stretch around 1700 ± 15 cm⁻¹ pg.edu.pl. Other characteristic bands include C-H stretching vibrations for the methyl and methylene groups (typically 2800-3000 cm⁻¹) and C-N stretching vibrations.

Expected Characteristic IR Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
C-H (Alkyl)Stretching2800-3000Medium
C=O (α-Diketone)Stretching1720-1780 (two bands)Strong
C-NStretching1100-1300Medium

Chiroptical Methods for Stereochemical Analysis of this compound

Chiroptical methods are essential for analyzing the stereochemistry of chiral molecules. When this compound is substituted in a way that creates one or more stereocenters, techniques like Circular Dichroism (CD) become vital for assigning the absolute configuration. The stereoselective synthesis of functionalized pyrrolidine-2,3-diones has been a subject of research, highlighting the importance of these analytical methods rsc.org.

Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule daveadamslab.com. The resulting CD spectrum is highly sensitive to the molecule's 3D structure. The electronic transitions associated with the amide and α-dicarbonyl chromophores in the pyrrolidinedione ring will produce characteristic CD signals (Cotton effects). The sign and magnitude of these signals can be correlated with the absolute configuration of the stereocenters.

Often, experimental CD spectra are compared with spectra predicted from quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT) for a given enantiomer. A good match between the experimental and calculated spectra allows for a reliable assignment of the absolute configuration of the chiral pyrrolidinedione derivative.

Computational Chemistry and Theoretical Modeling of 1 Methylpyrrolidine 2,3 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of molecules. arxiv.orgruc.dk For pyrrolidinedione systems, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize molecular geometries and predict a variety of properties. unimib.itsemanticscholar.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles of the ground state molecule.

Furthermore, DFT is instrumental in predicting the reactivity of 1-Methylpyrrolidine-2,3-dione. By calculating the distribution of electron density, researchers can identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers within the molecule. This information helps in understanding how the molecule will interact with other reagents. Theoretical calculations have become increasingly valuable in supporting experimental data to explain the mechanisms of organic reactions, including those involving heterocyclic compounds. unimib.it For instance, DFT has been used to propose reaction mechanisms for the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, where the calculated potential energy surface helps identify the most favorable reaction pathway. researchgate.net

Table 1: Representative DFT-Calculated Properties

Property Description Application in Reactivity Prediction
Optimized Geometry The lowest energy arrangement of atoms, providing bond lengths and angles. Reveals steric hindrance and the spatial accessibility of reactive sites.
Electron Density The probability of finding an electron at a particular point in space. Highlights nucleophilic and electrophilic regions of the molecule.
Orbital Energies Energies of the molecular orbitals, particularly the HOMO and LUMO. Used to predict reactivity patterns and the feasibility of chemical reactions. pku.edu.cn

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Confirms that an optimized structure is a true energy minimum and can be compared with experimental IR spectra. semanticscholar.org |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions. nih.gov These simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how a molecule like this compound behaves in different environments, such as in solution. researchgate.netfrontiersin.org

MD simulations are particularly useful for conformational analysis, revealing the different shapes a molecule can adopt and the energy barriers between these conformations. nih.gov For derivatives of pyrrolidine-2,3-dione (B1313883), MD simulations have been used to study their binding to biological targets, such as the Cdk5/p25 complex, which is implicated in Alzheimer's pathology. nih.gov In these studies, parameters like the Root Mean Square Deviation (RMSD) are calculated to assess the stability of the molecule's conformation when bound to a protein. frontiersin.org An average RMSD value of ~2.15 Å over a 30 ns simulation period for pyrrolidine-2,3-dione derivatives in complex with Cdk5/p25 suggested stable binding. nih.gov

MD simulations also elucidate the nature of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, which are crucial for molecular recognition and binding. dovepress.com By analyzing the simulation trajectory, researchers can identify key interactions between a ligand and its receptor, providing a rationale for its biological activity. frontiersin.org For example, simulations showed that pyrrolidinedione derivatives occupied the ATP-binding site of Cdk5/p25 and formed stable interactions. nih.gov

Table 2: Key Parameters from MD Simulations of Pyrrolidinedione Derivatives

Parameter Description Significance
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the simulated structure and a reference structure. frontiersin.org Indicates the stability of the system; a stable RMSD suggests the system has reached equilibrium. frontiersin.org
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues around their average position. Identifies flexible and rigid regions of the molecule or protein-ligand complex.
Radius of Gyration (Rg) A measure of the compactness of a structure. nih.gov Changes in Rg can indicate conformational changes, such as folding or unfolding. nih.gov

| Binding Free Energy | The energy change upon binding of a ligand to a receptor, often calculated using methods like MM-GBSA. researchgate.net | Quantifies the affinity of a molecule for its target; lower binding energies indicate stronger binding. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies on Pyrrolidinedione Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. frontiersin.org For pyrrolidinedione derivatives, QSAR models have been developed to understand the structural requirements for various biological activities, such as neuraminidase inhibition and anti-inflammatory effects. researchgate.netresearchgate.net

These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity. uran.ua Descriptors can encode steric, electronic, hydrophobic, and topological properties of the molecules. The predictive power and stability of a QSAR model are assessed using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.gov A Q² value greater than 0.5 is generally considered indicative of a model with reasonable predictive capability. nih.gov

For example, 3D-QSAR studies on pyrrolidine (B122466) derivatives as myeloid cell leukemia-1 (Mcl-1) inhibitors generated models with good stability and predictability (CoMFA: Q² = 0.689; CoMSIA: Q² = 0.614). nih.gov These models, often visualized as contour maps, highlight regions where modifications to the molecular structure would likely increase or decrease activity. nih.gov Such studies have suggested that polar properties on the van der Waals surface and the presence of aromatic rings are important for the activity of certain pyrrolidine derivatives. nih.gov

Table 3: Summary of QSAR Studies on Pyrrolidine Derivatives

Study Subject Key Findings Statistical Significance (Example)
α-mannosidase Inhibitors Polar properties and aromatic rings are important for activity. nih.gov R², Q² values were considered significant. nih.gov
Antiarrhythmic Agents Activity depends on descriptors related to charge distribution and molecular connectivity. nih.gov R = 0.95, explaining up to 91% of variance. nih.gov
Mcl-1 Inhibitors Models identified key steric and electrostatic fields for potent activity. nih.gov R²pred up to 0.986, indicating high predictability. nih.gov

Analysis of Frontier Molecular Orbitals (FMOs) and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the orbital from which the molecule is most likely to donate electrons, is associated with nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO, the orbital most likely to accept electrons, is associated with electrophilicity. pku.edu.cnyoutube.com For this compound, the energy and spatial distribution of its HOMO and LUMO, calculated using quantum chemistry methods, can predict its behavior in various reactions, particularly cycloadditions. wikipedia.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. wolfram.com These maps are colored to indicate different electrostatic potential values: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.com For this compound, an MEP map would likely show negative potential around the carbonyl oxygen atoms due to the lone pairs of electrons, and positive potential around the carbonyl carbon atoms, highlighting their electrophilic character. This visual tool is invaluable for understanding non-covalent interactions and predicting sites of reaction.

Table 4: Application of FMO and MEP Analysis

Analysis Tool Information Provided Chemical Insight for this compound
HOMO Energy and location of the highest energy electrons. Identifies the most nucleophilic site(s) and the molecule's electron-donating ability.
LUMO Energy and location of the lowest energy empty orbital. Identifies the most electrophilic site(s) and the molecule's electron-accepting ability.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. Relates to the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity.

| MEP Map | 3D visualization of the electrostatic potential on the electron density surface. wolfram.com | Visually identifies electron-rich (e.g., carbonyl oxygens) and electron-poor (e.g., carbonyl carbons) sites, predicting regions for interaction. |

Computational Studies on Reaction Mechanisms and Transition States of this compound Transformations

Computational chemistry provides powerful methodologies for elucidating the detailed mechanisms of chemical reactions, including those involving the formation and transformation of this compound. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, transition states (TS). youtube.com

DFT calculations are frequently used to locate these stationary points and calculate their relative energies. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. youtube.com Locating the TS and calculating its energy allows for the determination of the activation energy, which is a key factor in predicting the reaction rate. For example, a computational study on the synthesis of pyrrolidinedione derivatives via a Nef-type rearrangement-cyclization reaction elucidated the multi-step mechanism and calculated the activation barriers for each step. researchgate.net Another study proposed a plausible reaction mechanism for the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones based on DFT results, identifying the pathway with the lowest activation energy barrier. researchgate.net

Ab initio molecular dynamics (AIMD) simulations can also be used to model reaction pathways in a dynamic context, providing insights into the lifetimes of transient intermediates and the role of the solvent in the reaction mechanism. nih.gov These computational approaches are essential for rationalizing experimental outcomes and for the predictive design of new synthetic routes and chemical transformations. nih.gov

Biological Activity and Mechanistic Studies of 1 Methylpyrrolidine 2,3 Dione Derivatives

Antimicrobial and Antibacterial Activity: Mechanisms of Action and Spectrum of Activity

Derivatives of the pyrrolidine-2,3-dione (B1313883) core have demonstrated notable antimicrobial and antibacterial properties, targeting essential bacterial processes.

One of the key mechanisms of action is the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. researchgate.net A novel class of pyrrolidine-2,3-dione derivatives has been identified as inhibitors of PBP3 of Pseudomonas aeruginosa, a gram-negative bacterium known for its high resistance to antibiotics. researchgate.net These compounds represent a new, non-β-lactam scaffold for targeting this clinically validated enzyme. researchgate.net The absence of a human counterpart to PBP3 reduces the potential for drug-related side effects. researchgate.net Fluorescence polarization experiments have shown that these derivatives act as competitive inhibitors, displacing the binding of Bocillin FL at the catalytic transpeptidase (TPase) site of PBP3. researchgate.net

The spectrum of activity for these compounds extends to gram-positive bacteria as well. Certain unnatural pyrrolidine-2,3-dione scaffolds have shown promising activity against planktonic bacteria and possess moderate biofilm inhibition properties. nih.gov Dimeric forms of these compounds, in particular, have displayed potent antimicrobial activity against Methicillin-susceptible Staphylococcus aureus (MSSA) strains and significant anti-biofilm activity. nih.gov Some derivatives have also shown synergism with FDA-approved antimicrobials like vancomycin, suggesting their potential as adjuvant therapies for biofilm-related infections. nih.gov

Table 1: Antimicrobial Activity of Selected Pyrrolidine-2,3-dione Derivatives
Compound TypeTarget Organism/BiofilmMechanism of ActionObserved Effect
Pyrrolidine-2,3-dione derivativesPseudomonas aeruginosaInhibition of Penicillin-Binding Protein 3 (PBP3)Inhibition of bacterial growth
Dimeric pyrrolidine-2,3-dione scaffoldsStaphylococcus aureus (MSSA)Not fully elucidatedPotent antimicrobial and anti-biofilm activity
Pyrrolidine-2,5-dione derivativesEnterococcus faecalis, Candida albicansNot specifiedPotential antimicrobial activity

Enzyme Inhibition Profiles: Target Identification and Biochemical Pathways

The inhibitory activity of 1-methylpyrrolidine-2,3-dione derivatives is not limited to bacterial enzymes. These compounds have been shown to interact with a variety of enzymes involved in different biochemical pathways.

As mentioned, a significant target is the bacterial enzyme PBP3, where pyrrolidine-2,3-diones act as competitive inhibitors. researchgate.net Beyond this, virtual screening studies have suggested that small molecules with a pyrrolidine-2,3-dione core could potentially inhibit tyrosine phosphatase B (MptpB) from Mycobacterium tuberculosis, although the reported inhibition activities were not substantial enough for further development in those initial studies. researchgate.net

In the realm of inflammatory processes, certain 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones have been identified as inhibitors of inducible nitric oxide synthase (iNOS). rdd.edu.iqresearchgate.net Molecular docking analyses have indicated that these compounds act as ligands for iNOS, forming hydrogen bonds with key residues such as Cys200 and Ser242. rdd.edu.iqresearchgate.net This interaction leads to a significant inhibition of nitric oxide (NO) production, which is a key mediator in inflammation. rdd.edu.iqresearchgate.net

Furthermore, some derivatives of the related pyrrolidine-2,5-dione scaffold have shown potent inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin (B1238610) synthesis. nih.gov Kinetic analyses revealed that these compounds can act as competitive inhibitors of tyrosinase, suggesting their potential application in modulating pigmentation processes. nih.gov

Table 2: Enzyme Inhibition by Pyrrolidine-2,3-dione and Related Derivatives
Derivative ClassTarget EnzymeBiochemical PathwayInhibitory Effect (IC50)
Pyrrolidine-2,3-dionesP. aeruginosa PBP3Bacterial cell wall synthesisVaries (e.g., 4 µM for potent derivatives) researchgate.net
4-(1-methylamino)ethylidene-pyrrolidine-2,3-dionesInducible Nitric Oxide Synthase (iNOS)Inflammation (Nitric Oxide production)43.69 ± 5.26 µM for the most active compound rdd.edu.iqresearchgate.net
Hydroxybenzylidenyl pyrrolidine-2,5-dionesMushroom TyrosinaseMelanin synthesis2.23 ± 0.44 µM for the most potent inhibitor nih.gov

Receptor Modulation: Ligand Binding and Neurotransmitter System Interactions

While direct studies on this compound derivatives modulating specific neurotransmitter receptors are limited, research on structurally related heterocyclic compounds provides insights into their potential for such interactions. For instance, succinimide (B58015) derivatives, which contain a pyrrolidine-2,5-dione core, have been identified as 5-HT receptor ligands. researchgate.net

Furthermore, other heterocyclic dione (B5365651) structures, such as imidazo[1,2-a]imidazole-5,6-diones, have been investigated for their modulatory effects on the µ-opioid receptor (MOP). mdpi.com Some of these compounds have been identified as negative allosteric modulators of the human MOP receptor, indicating that they can inhibit the receptor's activity without directly binding to the orthosteric site. mdpi.com This suggests that the dione functionality within a heterocyclic scaffold can be a key feature for interaction with G protein-coupled receptors.

Research on other pyrrolidine (B122466) derivatives has also shown affinity for dopamine (B1211576) D(2)-like receptors, suggesting that the pyrrolidine ring is a versatile scaffold for designing ligands that target central nervous system receptors. nih.gov

Anticonvulsant and Neuroprotective Efficacy: Cellular and Molecular Targets

The pyrrolidine-2,5-dione scaffold, structurally similar to the 2,3-dione core, is a well-established pharmacophore in the development of anticonvulsant drugs. nih.gov Derivatives of this scaffold have demonstrated broad-spectrum anticonvulsant properties in various animal models of seizures, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. semanticscholar.org

The mechanism of action for these anticonvulsant effects is believed to be complex and may involve the modulation of ion channels. semanticscholar.orgresearchgate.net In vitro studies have suggested that some of these compounds can inhibit both sodium and calcium currents. semanticscholar.orgresearchgate.net Specifically, the blockade of voltage-gated sodium and calcium channels is a common mechanism for many antiepileptic drugs. researchgate.net

One particularly potent derivative, a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide, showed robust anticonvulsant activity in a model of drug-resistant epilepsy. semanticscholar.org Its mechanism is thought to involve the inhibition of peripheral and central sodium and calcium currents, as well as antagonism of the TRPV1 receptor. semanticscholar.org Interestingly, some of these compounds have also shown a beneficial effect on the viability of neuroblastoma SH-SY5Y cells, suggesting potential neuroprotective properties. semanticscholar.org

Table 3: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives
Compound SeriesSeizure ModelProposed Molecular Target(s)Observed Efficacy
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamidesMES, scPTZ, 6 HzVoltage-gated sodium and calcium channels, TRPV1 receptorPotent, broad-spectrum anticonvulsant activity semanticscholar.org
1,3-disubstituted pyrrolidine-2,5-dionesMES, scPTZNot fully elucidatedFavorable protection in seizure tests nih.gov

Anticancer Activity: Apoptosis Induction and Cell Cycle Modulation

The pyrrolidine-2,3-dione scaffold and its isomers have been investigated as potential anticancer agents. rdd.edu.iqresearchgate.net Molecular docking simulations and in vitro studies have suggested that some pyrrolidine-2,3-dione derivatives could inhibit biomacromolecules like DNA and cyclin-dependent kinases (CDKs), making them candidates for antitumor drug discovery. rdd.edu.iqresearchgate.net

Derivatives of the related pyrrolidine-2,5-dione have also shown potential activity against cancer cell lines. researchgate.net For instance, certain novel succinimide-maleimide derivatives have demonstrated activity against the MCF-7 breast cancer cell line. researchgate.net The mechanism of action for these compounds was investigated through EB/AO staining, apoptosis, and reactive oxygen species experiments, which revealed that they have potential anticancer activity against MCF-7 cells. researchgate.net

Furthermore, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, which contain a pyrrolidinone core, have been synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into these structures was found to significantly enhance their anticancer activity. mdpi.com

Antiviral Potential and Immunomodulatory Effects

While direct evidence for the antiviral activity of this compound derivatives is scarce, related heterocyclic structures have shown promise. For example, isatin (B1672199) (indoline-2,3-dione), which contains a similar dione functionality within a five-membered ring fused to a benzene (B151609) ring, is a scaffold for compounds with broad-spectrum antiviral activity. mdpi.com

Regarding immunomodulatory effects, a study on a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory and immunomodulatory properties. nih.gov In a model of systemic inflammation, repeated treatment with this compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. nih.gov Concurrently, levels of the anti-inflammatory cytokine TGF-β1 were significantly increased, suggesting a selective modulation of cytokine profiles. nih.gov While this compound is not a pyrrolidine-2,3-dione, its activity highlights the potential of related heterocyclic structures to influence the immune response.

Structure-Activity Relationship (SAR) Analyses for Biological Effects of this compound Compounds

Structure-activity relationship (SAR) analyses are crucial for optimizing the biological effects of this compound derivatives. mdpi.com

For antimicrobial activity , key structural features for the inhibition of P. aeruginosa PBP3 include a 3-hydroxyl group on the pyrrolidine-2,3-dione core and a heteroaryl group appended to the nitrogen via a methylene (B1212753) linker. researchgate.net Halogen-substituted benzoyl- and phenyl groups at positions 4 and 5 of the core scaffold were also found to be important for activity. researchgate.net In the case of dimeric scaffolds with anti-biofilm properties against S. aureus, the nature of the linker between the two pyrrolidine-2,3-dione units is critical, with linkers of 5 to 8 atoms in length bearing a heteroatom showing the best antimicrobial activity. nih.gov

In terms of enzyme inhibition , for iNOS inhibitors based on the 4-(1-methylamino)ethylidene-pyrrolidine-2,3-dione scaffold, the presence of an electron-withdrawing group, such as a nitro group, on the benzene ring at the 1-position of the pyrrolidine-2,3-dione subunit was found to enhance inhibitory activity. rdd.edu.iqresearchgate.net This is attributed to the optimization of hydrogen bonding with key amino acid residues in the enzyme's active site. rdd.edu.iqresearchgate.net

For anticonvulsant activity in the pyrrolidine-2,5-dione series, SAR analysis revealed that substituents at the 3-position of the scaffold strongly influence activity. nih.gov For example, 3-benzhydryl and 3-isopropyl derivatives showed the most favorable protection in the scPTZ test, while 3-methyl and unsubstituted derivatives were more active in the MES test. nih.gov The nature of the arylpiperazine moiety attached to the pyrrolidine-2,5-dione also plays a significant role in determining the spectrum of anticonvulsant activity. nih.gov

Table 4: Summary of Key Structure-Activity Relationships for Pyrrolidine-2,3-dione and Related Derivatives
Biological ActivityFavorable Structural Features
Antimicrobial (vs. P. aeruginosa) - 3-hydroxyl group on the pyrrolidine-2,3-dione core
  • Heteroaryl group at the N1 position via a methylene linker
  • Halogen-substituted benzoyl and phenyl groups at positions 4 and 5 researchgate.net
  • Enzyme Inhibition (iNOS) - Electron-withdrawing group (e.g., -NO2) on the N1-phenyl substituent rdd.edu.iqresearchgate.net
    Anticonvulsant - Specific substituents at the 3-position of the pyrrolidine-2,5-dione ring (e.g., benzhydryl, isopropyl)
  • Nature of the arylpiperazine moiety nih.gov
  • Pharmacokinetic Aspects: Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

    There are no available studies, in silico or experimental, that describe the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Research into how this specific compound is processed by and passes through a biological system has not been published in the accessible scientific literature. Therefore, data tables predicting its pharmacokinetic behavior cannot be generated.

    Toxicological Profiles and Safety Assessment Research

    No toxicological studies or safety assessments specifically for this compound have been identified in the public domain. This includes a lack of data on acute toxicity, skin and eye irritation, sensitization, repeat-dose toxicity, mutagenicity, carcinogenicity, and reproductive toxicity. Consequently, a toxicological profile and a corresponding data table for this compound cannot be provided.

    Applications in Medicinal Chemistry and Drug Discovery Leveraging the 1 Methylpyrrolidine 2,3 Dione Scaffold

    Design and Synthesis of Novel Therapeutic Agents based on the 1-Methylpyrrolidine-2,3-dione Core

    The design of new therapeutic agents based on the this compound core often involves modifying the scaffold at various positions to modulate biological activity. A key synthetic strategy is the one-pot, three-component reaction, which allows for the efficient creation of a diverse library of derivatives. nih.gov For example, a reaction involving an amine (R1NH2), an aldehyde, and a pyruvate (B1213749) derivative can be used to synthesize a range of substituted pyrrolidine-2,3-diones. nih.gov

    One area of application has been in the development of novel antibacterial agents. Researchers have identified the pyrrolidine-2,3-dione (B1313883) scaffold as a potential inhibitor of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, a challenging Gram-negative bacterium. nih.gov Through chemical optimization, it was discovered that specific structural features were crucial for target inhibition. These included a 3-hydroxyl group on the pyrrolidinedione ring and a heteroaryl group attached to the nitrogen atom via a methylene (B1212753) linker. nih.gov

    Another therapeutic area is in the development of anti-inflammatory agents. Certain derivatives of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones have been synthesized and evaluated for their ability to inhibit nitric oxide (NO) production. researchgate.net Molecular docking studies suggested that these compounds act as ligands for inducible nitric oxide synthase (iNOS). The presence of an electron-withdrawing group, such as a nitro group, on the benzene (B151609) ring at the 1-position of the pyrrolidine-2,3-dione core was found to enhance inhibitory activity, likely by optimizing hydrogen bonding with key amino acid residues in the enzyme's active site. researchgate.net

    The versatility of the pyrrolidine-2,5-dione scaffold, a closely related structure, has also been demonstrated in the synthesis of compounds with anticonvulsant properties. nih.gov Libraries of 1,3-disubstituted pyrrolidine-2,5-diones have been created through cyclocondensation reactions, and subsequent screening has identified candidates with significant anticonvulsant activity. nih.gov

    Table 1: Examples of Biologically Active Pyrrolidine-2,3-dione Derivatives
    CompoundTarget/ActivityKey Structural FeaturesResearch Finding
    Pyrrolidine-2,3-dione derivativesP. aeruginosa PBP3 Inhibition3-hydroxyl group; N-heteroarylmethyl substituentIdentified as a novel, non-β-lactam scaffold for antibacterial agents. nih.gov
    4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dioneiNOS Inhibition / Anti-inflammatoryElectron-withdrawing group (-NO2) at 1-positionExhibited the strongest binding affinity to iNOS and significant inhibition of nitric oxide production (IC50 = 43.69 ± 5.26 µM). researchgate.net
    Hydroxybenzylidenyl pyrrolidine-2,5-dione (HMP)Tyrosinase InhibitionHydroxybenzylidenyl groupShowed potent inhibition of mushroom tyrosinase (IC50 = 2.23 ± 0.44 µM), significantly more potent than kojic acid. rsc.org

    Scaffold Hopping and Bioisosteric Replacement Strategies in Drug Design

    Scaffold hopping and bioisosteric replacement are crucial strategies in drug design used to discover novel chemical entities with improved properties such as potency, selectivity, synthetic accessibility, and pharmacokinetics, or to secure new intellectual property. researchgate.netnih.govmdpi.com Scaffold hopping involves replacing the central core of a molecule with a different chemical scaffold while maintaining the original biological activity. nih.gov Bioisosteric replacement is a more subtle modification, involving the substitution of atoms or functional groups with others that have similar physical or chemical properties, thereby retaining the same biological effect. researchgate.netcambridgemedchemconsulting.comctppc.org

    While specific examples of scaffold hopping originating directly from a this compound core are not extensively detailed in the provided literature, the general principle is widely applied. For instance, a research program might replace the pyrrolidinedione core with another five- or six-membered heterocycle to explore new chemical space and potentially improve properties like solubility or metabolic stability. dundee.ac.uk This strategy was successfully used in developing novel fungicides, where an unstable α, β-unsaturated ketone moiety was transformed into a more stable pyridine (B92270) ring. mdpi.com

    Bioisosteric replacement is a key tool for optimizing lead compounds. spirochem.com For a molecule based on the this compound scaffold, a medicinal chemist might replace a carboxylic acid group with a tetrazole ring to improve bioavailability, or substitute a hydrogen atom with fluorine to block metabolic oxidation. cambridgemedchemconsulting.comctppc.org These strategies aim to fine-tune the molecule's properties without drastically altering its interaction with the biological target. researchgate.net The goal is to generate new molecules with similar biological profiles but with improved physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. spirochem.com

    High-Throughput Screening Approaches for Identifying Bioactive Pyrrolidinedione Compounds

    High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds against a specific biological target to identify "hits". biobide.comchemdiv.com This approach has been instrumental in identifying the therapeutic potential of compounds featuring the pyrrolidinedione scaffold.

    A notable example is the discovery of pyrrolidine-2,3-dione derivatives as novel inhibitors of P. aeruginosa PBP3. nih.gov In this study, a focused library of 2,455 compounds targeting proteases was screened using a fluorescence-based assay. The screening campaign identified 27 hits that inhibited the target protein, and interestingly, all potent inhibitors contained the pyrrolidine-2,3-dione core. nih.gov This demonstrated the power of HTS not only to identify active individual compounds but also to highlight entire chemical scaffolds worthy of further investigation. nih.gov

    The success of any HTS campaign relies heavily on the quality and diversity of the compound library. chemdiv.comthermofisher.com Screening libraries are often designed to contain a wide range of structurally diverse, drug-like molecules. thermofisher.com The identification of the pyrrolidinedione scaffold from a protease-targeted library suggests a structural similarity or pharmacophore overlap that allows these compounds to interact with the PBP3 active site. nih.gov Following the initial HTS, the identified hits undergo a cascade of secondary and orthogonal assays to confirm their activity and rule out false positives, paving the way for lead optimization. chemdiv.com

    Lead Optimization and Preclinical Development of this compound-Based Drug Candidates

    Once a "hit" compound, such as a pyrrolidinedione derivative, is identified through screening, it enters the lead optimization phase. biobide.com This iterative process aims to transform the initial hit into a preclinical drug candidate by refining its chemical structure to enhance desirable properties and mitigate undesirable ones. patsnap.comcoleparmer.com The key goals are to improve potency, selectivity, and the ADME profile, while reducing toxicity. coleparmer.comdanaher.com

    In the development of pyrrolidine-2,3-dione inhibitors of P. aeruginosa PBP3, the initial hits from the HTS campaign were subjected to chemical optimization. nih.gov A small, focused library of analogues was designed and synthesized to investigate the structure-activity relationship (SAR). nih.gov This process involves making systematic modifications to the lead compound's structure and assessing the impact on its biological activity. patsnap.com For the PBP3 inhibitors, this optimization revealed the importance of the 3-hydroxyl group and the N-heteroarylmethyl substituent for target inhibition. nih.gov

    The lead optimization process involves a suite of in vitro and in vivo assays. danaher.comcriver.com Key parameters evaluated include metabolic stability, solubility, cell permeability, and potential for off-target effects. coleparmer.comdanaher.com For the pyrrolidine-2,3-dione antibacterial candidates, researchers tested their minimum inhibitory concentration (MIC) against P. aeruginosa strains. It was found that the compounds required a permeabilizer to cross the bacterial cell envelope, indicating that a future optimization goal would be to improve cell penetration. nih.gov Promisingly, the compounds showed no apparent cytotoxicity against a human cell line, an essential early indicator of a viable safety profile. nih.gov

    Table 2: Key Stages in Lead Optimization
    StageObjectiveMethodsExample for Pyrrolidinediones
    Hit-to-LeadConfirm activity and explore initial SAR.Resynthesis, secondary assays, synthesis of initial analogs.Confirming PBP3 inhibition and synthesizing a small library of analogs. nih.gov
    Potency & Selectivity ImprovementEnhance binding to the target and reduce off-target activity.Structure-based design, SAR studies, bioisosteric replacement.Identifying that a 3-hydroxyl group and N-heteroarylmethyl group are key for PBP3 inhibition. nih.gov
    ADME/Tox ProfilingImprove pharmacokinetic properties and reduce toxicity.In vitro assays (solubility, permeability, metabolic stability), cytotoxicity assays.Assessing MIC with permeabilizers and testing for cytotoxicity against human cells. nih.gov

    Target Validation and Pathway Elucidation for this compound-Derived Agents

    Target validation is the process of confirming that a specific biological molecule (e.g., an enzyme or receptor) is critically involved in a disease process and that modulating its activity is likely to have a therapeutic effect. For agents derived from the this compound scaffold, identifying and validating their molecular targets is crucial for understanding their mechanism of action and advancing their development.

    In the case of the antibacterial pyrrolidine-2,3-dione derivatives, the target, P. aeruginosa PBP3, was pre-selected for the screening campaign. nih.gov PBP3 is a well-validated target for antibiotics, as its inhibition disrupts bacterial cell wall synthesis. The validation that the newly discovered compounds indeed act on this target involved multiple biochemical assays. These included the initial fluorescence-based screening assay (S2dfluo), a fluorescence polarization assay with a known PBP ligand (Bocillin FL), and surface plasmon resonance (SPR) to directly measure the binding interaction between the compounds and the PBP3 protein. nih.gov This multi-assay approach provided strong evidence that PBP3 was the direct target of these novel inhibitors. nih.gov

    For other pyrrolidinedione derivatives, computational methods like molecular docking are often used as an initial step to predict potential targets and elucidate binding modes. For instance, docking studies predicted that certain anti-inflammatory pyrrolidine-2,3-diones bind to the active site of iNOS, interacting with key residues like Cys200 and Ser242. researchgate.net While these in silico methods are powerful for generating hypotheses, they must be followed by experimental validation to confirm the target and its role in the compound's observed biological activity. f1000research.com

    Emerging Research Directions and Advanced Applications of 1 Methylpyrrolidine 2,3 Dione

    Integration in Materials Science: Development of Novel Polymers and Functional Materials

    The incorporation of pyrrolidone rings into polymer backbones is a known strategy to impart desirable properties such as hydrophilicity, biocompatibility, and specific interactions with polar molecules. While research on polymers derived directly from 1-Methylpyrrolidine-2,3-dione is not extensively documented, the synthesis of novel pyrrolidone-containing polyanhydrides for controlled drug delivery highlights the potential of related structures. bucknell.edu These polymers leverage the hydrolytic instability of the anhydride (B1165640) bonds for degradation and the pyrrolidone moiety for drug stabilization and interaction.

    The dione (B5365651) functionality in this compound offers intriguing possibilities for polymerization. The reactive carbonyl groups could potentially participate in condensation reactions or ring-opening polymerizations, leading to novel polyester (B1180765) or polyamide-type materials. The presence of the N-methyl group would influence the polymer's solubility and thermal properties. For instance, N-vinyl-2-pyrrolidone (NVP) is a widely used monomer that, upon polymerization, yields polyvinylpyrrolidone (B124986) (PVP), a biocompatible polymer with numerous applications in the pharmaceutical and biomedical fields. mdpi.com By analogy, the development of synthetic routes to vinyl-substituted this compound could open avenues for the creation of novel functional polymers.

    Table 1: Potential Polymerization Strategies for this compound Derivatives

    Polymerization TypePotential MonomerResulting Polymer ClassPotential Properties and Applications
    Condensation PolymerizationThis compound with a diol or diaminePolyester or PolyamideEnhanced thermal stability, specific solvent interactions, biodegradable materials.
    Ring-Opening PolymerizationFunctionalized this compoundVaries based on monomerCreation of polymers with tailored functionalities for drug delivery or functional coatings.
    Radical PolymerizationVinyl-substituted this compoundPolyvinyl-type polymerBiocompatible materials, hydrogels, membranes with selective permeability.

    Supramolecular Chemistry: Host-Guest Recognition and Self-Assembly of Pyrrolidinedione Units

    While specific studies on host-guest chemistry involving this compound are scarce, the principles of molecular recognition suggest its potential. The pyrrolidinedione ring could fit into the cavity of a larger host molecule, or conversely, act as a building block for a larger host structure designed to recognize specific guest molecules. The self-assembly of molecules containing the pyrrolidinedione unit could lead to the formation of well-defined nanostructures, such as nanotubes, vesicles, or gels, with potential applications in materials science and biomedicine. The N-methyl group would play a crucial role in modulating the solubility and packing of these assemblies.

    Development of Fluorescent Probes and Biosensors for Biological Imaging

    Fluorescent probes are essential tools for visualizing and quantifying biological molecules and processes. researchgate.net The design of such probes often involves a fluorophore core functionalized with a recognition element that selectively interacts with the target analyte. The pyrrolidine (B122466) scaffold is a versatile component in drug discovery and could similarly be employed in the design of fluorescent probes. researchgate.net

    Although no fluorescent probes based directly on the this compound structure are prominently reported, the pyrrolidinedione core could serve as a rigid scaffold to which a fluorophore and a targeting moiety are attached. The dione functionality offers synthetic handles for chemical modification. Furthermore, the electronic properties of the pyrrolidinedione ring could potentially be modulated to influence the photophysical properties of an attached fluorophore. Research into a fluorometric assay for screening pyrrolidine-2,3-dione (B1313883) derivatives as potential inhibitors of bacterial enzymes suggests the feasibility of designing fluorescent ligands based on this scaffold. nih.gov Such probes could be developed for imaging specific enzymes or receptors in biological systems.

    Application in Agrochemicals and Fine Chemicals

    The pyrrolidine ring and its analogs are present in a number of pesticides, including fungicides, insecticides, and herbicides. atamanchemicals.com The biological activity of these compounds is often linked to their specific three-dimensional structure and their ability to interact with biological targets in pests. While no major agrochemicals are explicitly based on the this compound structure, the exploration of novel scaffolds is a constant endeavor in the agrochemical industry. The synthesis and screening of libraries of pyrrolidine-2,3-dione derivatives could lead to the discovery of new active ingredients with novel modes of action.

    In the realm of fine chemicals, 1-Methylpyrrolidine is recognized as a useful intermediate in the synthesis of pharmaceuticals. guidechem.com The 2,3-dione derivative, with its increased functionality, represents a versatile building block for the synthesis of more complex molecules. The carbonyl groups can be selectively reacted to introduce a variety of functional groups, making it a valuable synthon for constructing heterocyclic compounds and other complex organic molecules.

    Table 2: Research Findings on Related Pyrrolidine-2,3-dione Derivatives

    Area of ResearchKey FindingsPotential Relevance to this compoundReference
    Antibacterial Agents Libraries of pyrrolidine-2,3-dione derivatives have been synthesized and shown to have inhibitory activity against bacterial enzymes and biofilm formation.The 1-methyl derivative could serve as a core structure for developing new antibacterial agents. nih.gov
    Neurological Disorders Pyrrolidine-2,5-dione derivatives have been investigated as potential anticonvulsant agents.The 2,3-dione isomer with an N-methyl substituent could be explored for its potential activity in the central nervous system. nih.gov
    Organic Synthesis Pyrrolidine-2,3-diones are valuable intermediates for the synthesis of various nitrogen-containing heterocycles.This compound can be a key starting material for creating diverse chemical libraries for drug discovery and other applications. researchgate.net

    Future Perspectives and Unexplored Research Avenues for this compound

    The exploration of This compound and its derivatives is still in its early stages, with many research avenues yet to be explored. A significant opportunity lies in the systematic investigation of its polymerization potential. The synthesis and characterization of polymers incorporating this dione monomer could lead to new materials with unique properties.

    In supramolecular chemistry, the design and synthesis of host molecules based on the pyrrolidinedione scaffold could lead to new systems for molecular recognition and sensing. Furthermore, the development of fluorescent probes derived from this compound for specific biological targets is a promising area that could yield valuable tools for biomedical research.

    The synthesis of chiral derivatives of this compound and their application in asymmetric catalysis is another unexplored but potentially fruitful research direction. Finally, a more thorough investigation of the biological activity of this compound and its simple derivatives in agrochemical and pharmaceutical screening programs could uncover novel applications.

    Q & A

    Q. What are the common synthetic routes for preparing 1-methylpyrrolidine-2,3-dione derivatives, and how can reaction conditions be optimized?

    • Methodological Answer : A three-component reaction involving 4-acetyl-3-hydroxy-3-pyrroline-2-one, aliphatic amines (e.g., methylamine), and aryl groups is widely used. For example, methylamine reacts with 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one in THF under reflux to yield 1,4,5-trisubstituted derivatives. Key steps include:
    • Amine addition : Use NaH as a base and MeI as a methylating agent at 0°C to room temperature .
    • Purification : Employ column chromatography with ethyl acetate/hexane gradients.
    • Characterization : Validate products via 1D/2D NMR (HSQC, HMBC) and high-resolution mass spectrometry (HRMS) .

    Q. How can the crystal structure of this compound derivatives be reliably determined?

    • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with refinement using SHELXL is the gold standard. Key considerations:
    • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.
    • Refinement : Apply SHELXL’s restraints for disordered groups and anisotropic displacement parameters. Validate using R-factor convergence (<5%) and check for twinning with SHELXTL .

    Advanced Research Questions

    Q. How can stereochemical outcomes (e.g., diastereomeric ratios) in this compound synthesis be controlled and analyzed?

    • Methodological Answer : Stereoselectivity depends on the amine’s nucleophilicity and reaction medium. For example:
    • Chiral amines : Use enantiopure amines (e.g., (R)-3-aminoproline) to induce axial chirality in the pyrrolidine ring .
    • Solvent effects : Polar aprotic solvents (e.g., DMF) favor tighter transition states, improving diastereomeric excess.
    • Analysis : Combine NOESY NMR to assess spatial proximity and circular dichroism (CD) for absolute configuration .

    Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?

    • Methodological Answer :
    • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., enzymes). B3LYP/6-311+G(d,p) is recommended for accuracy .
    • Molecular docking : Use AutoDock Vina to simulate binding interactions with receptors (e.g., Tyk2 kinase). Prioritize derivatives with low binding energies (<−7 kcal/mol) .

    Data Contradiction & Mechanistic Analysis

    Q. How can conflicting data on reaction mechanisms (e.g., furandione rearrangements) be resolved?

    • Methodological Answer : Conflicting mechanisms (e.g., nucleophilic substitution vs. rearrangement pathways) require isotopic labeling and kinetic studies:
    • 17O-labeling : Track oxygen migration in intermediates (e.g., 4-benzoyl-5-phenylfuran-2,3-dione) to distinguish pathways .
    • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps.

    Q. How should researchers address variability in multi-component reaction yields for pyrrolidine-2,3-diones?

    • Methodological Answer :
    • Optimization via DoE : Use a Box-Behnken design to test variables (temperature, stoichiometry, solvent) and identify optimal conditions.
    • Byproduct analysis : Employ LC-MS to detect side products (e.g., dimerization species) and adjust reagent ratios accordingly .

    Structural & Functional Insights

    Q. What strategies enhance the stability of this compound derivatives in aqueous media?

    • Methodological Answer :
    • Protecting groups : Introduce tert-butyldimethylsilyl (TBS) groups at hydroxyl or amine sites to prevent hydrolysis .
    • pH control : Maintain solutions at pH 6–7 to avoid acid-catalyzed ring-opening.

    Q. How do substituents influence the electronic properties of the pyrrolidine-2,3-dione core?

    • Methodological Answer :
    • Electron-withdrawing groups (EWGs) : Nitro or carbonyl groups at the 4-position decrease HOMO energy, enhancing electrophilicity.
    • Conjugation effects : 3,4-Dimethoxyphenyl groups extend π-conjugation, measurable via UV-Vis spectroscopy (λmax shifts >300 nm) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.